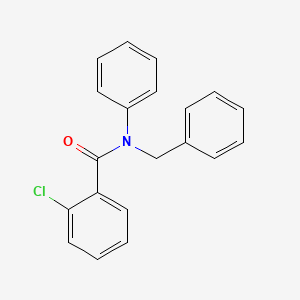

N-benzyl-2-chloro-N-phenylbenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Contemporary Chemistry and Biology

Benzamide derivatives constitute a significant class of compounds with a well-established and expanding presence in both chemistry and biology. The amide functional group is a cornerstone of many biologically active molecules and pharmaceutical drugs. researchgate.net The versatility of the benzamide scaffold allows for a wide array of structural modifications, leading to a diverse range of pharmacological activities.

In the realm of medicinal chemistry, benzamide derivatives have been extensively explored and have yielded compounds with applications as anti-inflammatory, antimicrobial, and anticonvulsant agents. researchgate.net Furthermore, research has demonstrated their potential as antitumor agents, with some derivatives acting as histone deacetylase (HDAC) inhibitors, a key target in cancer therapy. ingentaconnect.comnih.govepa.gov The ability of the benzamide core to be readily functionalized enables the fine-tuning of a compound's properties to enhance its interaction with specific biological targets.

Rationale for Comprehensive Investigation of N-Benzyl-2-chloro-N-phenylbenzamide

The specific structural attributes of this compound provide a compelling rationale for its detailed investigation. The presence of a chlorine atom at the ortho-position of the benzoyl ring can significantly influence the compound's conformation and electronic properties, potentially impacting its reactivity and biological interactions. The N-benzyl and N-phenyl groups introduce significant steric bulk around the amide bond, which can confer selectivity for certain biological targets and influence its metabolic stability.

The study of N-substituted benzamide derivatives is a dynamic area of research, with ongoing efforts to discover novel compounds with improved biological activities. researchgate.netingentaconnect.comnih.gov The investigation of this compound is driven by the potential to uncover new structure-activity relationships (SARs) within this class of compounds. Understanding how the combination of its specific substituents affects its properties can provide valuable insights for the design of future therapeutic agents or molecular probes. For instance, studies on related N-benzyl benzamide derivatives have revealed potent and selective inhibitors of enzymes like butyrylcholinesterase, which is relevant in the context of Alzheimer's disease research. acs.org

Scope and Objectives of the Academic Research Outline

The primary objective of a comprehensive research outline for this compound is to systematically characterize its chemical and physical properties and to lay the groundwork for exploring its potential applications. The scope of such an investigation would encompass:

Synthesis and Characterization: Developing and optimizing a reliable synthetic route for the compound and thoroughly characterizing it using modern analytical techniques.

Physicochemical Properties: Determining key physical and chemical parameters to understand its behavior in various environments.

Conformational Analysis: Investigating the three-dimensional structure of the molecule to understand the spatial arrangement of its functional groups.

Exploratory Biological Screening: Evaluating the compound against a panel of biological targets to identify potential areas of pharmacological activity.

This focused investigation aims to contribute to the broader understanding of substituted benzamides and to identify any unique properties of this compound that may warrant further, more specialized research.

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₆ClNO |

| Molecular Weight | 321.80 g/mol |

| Appearance | Solid |

| SMILES String | C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |

| InChI Key | InChI=1S/C20H16ClNO/c21-18-12-8-7-11-17(18)20(23)22(19-13-5-2-6-14-19)15-16-9-3-1-4-10-16/h1-14H,15H2 |

The data in this table is compiled from publicly available chemical information databases.

Synthesis of this compound

The synthesis of this compound can be achieved through standard amidation reactions. A common approach involves the reaction of 2-chlorobenzoyl chloride with N-benzylaniline.

Reaction Scheme:

This reaction is typically carried out in an inert solvent with the presence of a base to neutralize the hydrogen chloride byproduct. The product can then be purified using techniques such as recrystallization or column chromatography.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO/c21-19-14-8-7-13-18(19)20(23)22(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBLYVPLNRYXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 2 Chloro N Phenylbenzamide

Advanced Synthetic Routes to N-Benzyl-2-chloro-N-phenylbenzamide

The creation of the amide linkage in this compound is most directly achieved through the acylation of N-benzylaniline with a derivative of 2-chlorobenzoic acid.

Multi-Step Synthesis Approaches

A conventional and reliable method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base. fishersci.it This approach, while often described as a single step, can be considered a multi-step process in that the acyl chloride is typically prepared from the corresponding carboxylic acid beforehand.

The logical precursors for this synthesis are N-benzylaniline and 2-chlorobenzoyl chloride. The reaction involves the nucleophilic attack of the secondary amine, N-benzylaniline, on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. A base, such as pyridine (B92270) or triethylamine (B128534), is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. orgoreview.com

Table 1: Proposed Parameters for the Synthesis of this compound via Schotten-Baumann Reaction

| Parameter | Value | Purpose |

| Reactants | ||

| N-Benzylaniline | 1.0 equivalent | Nucleophile |

| 2-Chlorobenzoyl chloride | 1.0-1.2 equivalents | Acylating agent |

| Base | ||

| Pyridine or Triethylamine | 1.1-1.5 equivalents | HCl scavenger |

| Solvent | ||

| Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | Anhydrous | To dissolve reactants and facilitate the reaction |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions |

| Reaction Time | 2-12 hours | To ensure completion of the reaction |

| Work-up | Aqueous wash, extraction, drying, and solvent evaporation | To purify the crude product |

| Purification | Column chromatography or recrystallization | To obtain the pure this compound |

Catalytic Synthesis Strategies (e.g., Cu-catalyzed, Pd-catalyzed, Ru-catalyzed)

While specific catalytic protocols for the synthesis of this compound are not prominent in the literature, the application of transition metal catalysts in amide bond formation is a burgeoning field of research. These methods offer potential advantages in terms of efficiency and milder reaction conditions.

Copper-Catalyzed Synthesis: Copper catalysts have been employed for N-arylation and benzylation of various nitrogen-containing heterocycles. nih.govresearchgate.netfigshare.com A plausible, though not explicitly documented, approach could involve a copper-catalyzed coupling of N-benzylaniline with 2-chlorobenzoyl chloride or a related 2-chlorobenzoic acid derivative.

Palladium-Catalyzed Synthesis: Palladium catalysts are well-known for their efficacy in a wide range of cross-coupling reactions. While often used for C-C and C-N bond formation, palladium-catalyzed carbonylation reactions of benzyl (B1604629) halides followed by amination could be a potential, albeit more complex, route. dergipark.org.tr Additionally, palladium catalysts have been used in the synthesis of amides from carboxylic acids and amines, suggesting their potential applicability. whiterose.ac.uk

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have shown promise in the N-alkylation of amines and the reduction of amides. organic-chemistry.orgnih.govnih.govorganic-chemistry.org Ruthenium-catalyzed amidation of carboxylic acids or acylation of amines could potentially be developed for the synthesis of this compound.

Table 2: Potential Catalytic Approaches for the Synthesis of this compound

| Catalyst Type | Plausible Reaction | Potential Advantages |

| Copper (Cu) | N-acylation of N-benzylaniline with 2-chlorobenzoyl chloride | Low cost, readily available catalysts |

| Palladium (Pd) | Carbonylative coupling or direct amidation | High efficiency, broad functional group tolerance |

| Ruthenium (Ru) | Direct amidation of 2-chlorobenzoic acid with N-benzylaniline | Novel reactivity, potential for green catalysis |

It is important to note that the development of specific catalytic systems for the synthesis of this compound would require dedicated research and optimization.

Microwave-Assisted and Green Chemistry Approaches

Modern synthetic methodologies increasingly focus on environmentally friendly and efficient processes. nih.gov Microwave-assisted synthesis and green chemistry principles are highly relevant to the preparation of this compound.

Microwave irradiation can significantly accelerate the rate of chemical reactions, often leading to higher yields and reduced side products in a much shorter time frame compared to conventional heating. nih.govmdpi.comyoutube.comresearchgate.netscipublications.com A hypothetical microwave-assisted synthesis of this compound could involve reacting N-benzylaniline and 2-chlorobenzoyl chloride in a suitable solvent, or even under solvent-free conditions, in a microwave reactor. iucc.ac.ilresearchgate.net

Green chemistry approaches would favor the use of non-toxic, renewable solvents, or solvent-free conditions. rsc.org For instance, conducting the acylation in water, if feasible, would be a significant improvement over traditional organic solvents. nih.gov The use of catalytic methods, as discussed in the previous section, also aligns with the principles of green chemistry by reducing waste and improving atom economy.

Exploration of Precursors and Reaction Conditions

The primary precursors for the most direct synthesis of this compound are N-benzylaniline and 2-chlorobenzoyl chloride . nih.gov The purity and reactivity of these starting materials are crucial for a successful synthesis.

The reaction conditions play a critical role in the outcome of the synthesis:

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction. The choice of solvent can influence the reaction rate and the solubility of the product and byproducts.

Base: The choice of base is important for neutralizing the HCl generated during the reaction. orgoreview.com Stronger, non-nucleophilic bases are generally preferred to avoid competing reactions. Pyridine and triethylamine are common choices.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the acylation, and then allowed to warm to room temperature to ensure completion.

Stoichiometry: A slight excess of the acylating agent (2-chlorobenzoyl chloride) may be used to ensure complete consumption of the more valuable secondary amine (N-benzylaniline).

Reaction Mechanisms of this compound Formation and Derivatization

Understanding the reaction mechanism is fundamental to optimizing the synthesis and predicting potential side reactions.

Elucidation of Key Mechanistic Steps

The formation of this compound from N-benzylaniline and 2-chlorobenzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. orgoreview.comchemguide.co.uk This is a well-established mechanism for the formation of amides from amines and acyl chlorides.

The key mechanistic steps are as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of N-benzylaniline at the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This step results in the formation of a tetrahedral intermediate.

Formation of the Tetrahedral Intermediate: The tetrahedral intermediate is a transient species in which the carbonyl carbon is sp3-hybridized and bears a negative charge on the oxygen atom and a positive charge on the nitrogen atom.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond. This is accompanied by the elimination of the chloride ion, which is a good leaving group.

Deprotonation: The resulting positively charged species is then deprotonated by a base (such as pyridine or excess amine) to yield the final, neutral this compound product and the hydrochloride salt of the base.

Intermediates Identification and Characterization

The synthesis of this compound typically proceeds through the acylation of N-benzylaniline with 2-chlorobenzoyl chloride. The primary intermediate in this process is the tetrahedral intermediate formed during the nucleophilic acyl substitution reaction.

A plausible synthetic route involves the reaction of 2-chlorobenzoyl chloride with N-benzylaniline. While specific literature on the intermediates for this exact reaction is scarce, analogous syntheses of tertiary amides provide insight. For instance, the synthesis of N,N-diphenylbenzamide involves the reaction of diphenylamine (B1679370) with benzoic acid in the presence of activating agents. nih.gov In the case of this compound, the key reactive species would be 2-chlorobenzoyl chloride and N-benzylaniline. The reaction likely proceeds through a nucleophilic attack of the nitrogen atom of N-benzylaniline on the carbonyl carbon of 2-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate which then collapses, eliminating a chloride ion to yield the final product.

Characterization of the final product, this compound, would rely on standard spectroscopic techniques. researchgate.net These include:

FT-IR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of the amide carbonyl group (C=O stretch) and the various C-N, C-H, and C-Cl bonds.

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To identify the different types of protons and their chemical environments, such as those on the benzyl and phenyl rings.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To determine the number and types of carbon atoms in the molecule.

Mass Spectrometry: To ascertain the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. researchgate.net

Influence of Catalysts and Reagents on Reaction Pathways

The synthesis and transformation of this compound are significantly influenced by the choice of catalysts and reagents. For the formation of the amide bond, a base is often employed to neutralize the HCl byproduct generated from the reaction of an acyl chloride with an amine. In microwave-assisted syntheses of similar amides, powdered potassium hydroxide (B78521) has been used effectively. researchgate.netresearchgate.net

In transformations involving the amide itself, transition metal catalysts are frequently used. For example, copper-catalyzed reactions have been employed for C-H amidation in related systems, leading to the formation of heterocyclic compounds like quinazolinones from 2-iodobenzamide (B1293540) derivatives. researchgate.net While not directly demonstrated for this compound, such catalytic systems could potentially facilitate intramolecular cyclization reactions.

The reactivity of the amide bond can also be modulated by activating agents. For instance, the use of triphenylphosphine (B44618) and N-chlorophthalimide can generate chloro- and imido-phosphonium salts in situ, which activate carboxylic acids for amidation. nih.gov This approach could be adapted for reactions involving the amide group of this compound. Furthermore, strong bases like lithium diisopropylamide (LDA) can promote the direct alkylation of N,N-dialkyl benzamides by deprotonation at the ortho position of the benzamide (B126) ring. researchgate.net

Functionalization and Derivatization of the this compound Core Structure

The core structure of this compound offers multiple sites for functionalization, including the aromatic rings and the amide bond itself.

Regioselective C-H Functionalization Strategies

The aromatic rings of this compound are susceptible to C-H functionalization, a powerful tool for introducing new substituents and modifying the molecule's properties. The amide group can act as a directing group in such reactions, guiding the functionalization to specific positions. Chelation-assisted strategies, where a functional group coordinates to a metal catalyst, are particularly effective for achieving high regioselectivity. rsc.org

For the phenyl ring attached to the nitrogen, the amide group typically directs functionalization to the ortho position. Similarly, the benzoyl ring can be functionalized, with the existing chloro substituent influencing the position of further substitution. Recent advances have focused on developing chemo-enzymatic platforms that combine regioselective enzymatic halogenation with chemocatalytic cross-coupling reactions, offering a sustainable approach to C-H functionalization in an aqueous environment. nih.gov Such methods could potentially be applied to selectively functionalize the aromatic rings of this compound.

Halogenation and Substituent Modifications

The introduction of additional halogen atoms or the modification of the existing chloro substituent can significantly alter the electronic and steric properties of this compound. Electrophilic aromatic substitution reactions can be used to introduce halogens onto the aromatic rings. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to bromination at the benzylic position, the carbon atom adjacent to the phenyl ring of the benzyl group. youtube.com

Enzymatic halogenation offers a highly selective method for introducing halogen atoms at specific positions on aromatic substrates. nih.gov This approach could be explored for the selective halogenation of the phenyl or benzyl rings of the target molecule.

Below is a table summarizing potential halogenation strategies:

| Reagent/Method | Target Position | Reaction Type | Potential Outcome |

| N-Bromosuccinimide (NBS), Peroxide | Benzylic C-H | Radical Substitution | Introduction of a bromine atom on the methylene (B1212753) bridge. youtube.com |

| Electrophilic Halogenating Agent (e.g., Br₂, FeBr₃) | Aromatic C-H | Electrophilic Aromatic Substitution | Bromination of the phenyl or benzyl rings. |

| Enzymatic Halogenation (e.g., FDHs, VHPOs) | Aromatic C-H | Regioselective Halogenation | Site-specific introduction of a halogen atom. nih.gov |

Amide Bond Transformations and Related Reactions

The amide bond in this compound, while generally stable, can undergo a variety of transformations. The resonance stabilization of the amide bond makes it less reactive than other carbonyl compounds, but its reactivity can be enhanced through activation. digitellinc.comnih.gov

One common transformation is the reduction of the amide to an amine. This can be achieved using strong reducing agents like lithium aluminum hydride. Another important reaction is amide bond hydrolysis, which cleaves the amide into its constituent carboxylic acid and amine. This reaction can be catalyzed by acid or base.

The planarity of the amide bond is a key factor in its stability. nih.gov Twisting the amide bond, for example by incorporating it into a strained bicyclic system, can increase its reactivity. researchgate.net While this compound is not inherently strained, interactions with catalysts or reagents could induce a temporary distortion, facilitating its transformation.

Recent research has also explored the cleavage of C-N bonds in amides to form nitriles using reagents like sodium nitrite, demonstrating novel pathways for amide transformation. digitellinc.com

A summary of potential amide bond transformations is provided in the table below:

| Reaction | Reagents | Potential Product(s) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-(2-chlorobenzyl)-N-benzylaniline and Methanol |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-Chlorobenzoic acid and N-benzylaniline |

| Base-Catalyzed Hydrolysis | NaOH, heat | Sodium 2-chlorobenzoate (B514982) and N-benzylaniline |

| Nitrile Formation | NaNO₂ | Potential for C-C and C-N bond cleavage to form nitriles. digitellinc.com |

Advanced Spectroscopic and Structural Elucidation of N Benzyl 2 Chloro N Phenylbenzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis for Structural Conformation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the proximity of neighboring protons. For N-benzyl-2-chloro-N-phenylbenzamide, the spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons of the three separate phenyl rings.

The key expected signals are:

Benzylic Protons (-CH₂-) : The two protons of the benzyl (B1604629) group's methylene (B1212753) bridge are chemically equivalent and would appear as a singlet. Due to the electron-withdrawing nature of the adjacent nitrogen atom, this peak is expected to appear in the downfield region, likely between 4.5 and 5.5 ppm . In the related compound N-benzylbenzamide, this signal appears around 4.59 ppm. chemicalbook.com

Aromatic Protons : The molecule contains 14 aromatic protons distributed across three rings: the 2-chlorobenzoyl ring, the N-phenyl ring, and the benzyl ring. Due to restricted rotation around the amide C-N bond and the varied electronic environments, these protons would likely appear as a complex series of overlapping multiplets in the typical aromatic region of 7.0 to 8.0 ppm .

The protons on the 2-chlorobenzoyl ring would be influenced by the electron-withdrawing carbonyl group and the chlorine atom. Data for the precursor, 2-chlorobenzoyl chloride, shows aromatic signals between 7.4 and 8.1 ppm. chemicalbook.com

The protons of the N-phenyl and benzyl rings would also exhibit complex splitting patterns within this range. For comparison, the aromatic protons of N-benzylbenzamide appear between 7.2 and 7.8 ppm. chemicalbook.comnih.gov

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Benzylic (-CH₂-) | 4.5 - 5.5 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) |

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, providing a count of non-equivalent carbons and information about their chemical nature (alkane, alkene, aromatic, carbonyl, etc.).

For this compound, the following signals are anticipated:

Carbonyl Carbon (C=O) : The amide carbonyl carbon is highly deshielded and is expected to appear significantly downfield, typically in the range of 164-170 ppm . In 2-chloro-N-phenylbenzamide, a related structure, this peak is observed around 164.8 ppm. rsc.org

Aromatic Carbons : The 18 aromatic carbons would produce a series of signals between 120 and 140 ppm . youtube.com The carbon atom attached to the chlorine (C-Cl) would be in this region, as would the quaternary carbons of the rings.

Benzylic Carbon (-CH₂-) : The carbon of the benzylic methylene group is expected to have a chemical shift in the range of 50-60 ppm .

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 164 - 170 |

| Aromatic (C-Ar) | 120 - 140 |

| Benzylic (-CH₂-) | 50 - 60 |

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides a foundational map, 2D NMR experiments would be essential to unambiguously assign all signals and confirm the precise connectivity of this compound.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. This would be crucial for tracing the connectivity within each of the three aromatic rings, differentiating the protons on each ring from one another.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This ¹H-¹³C correlation experiment would definitively link each proton signal to its directly attached carbon atom. For example, it would connect the benzylic proton signal to the benzylic carbon signal and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. It is a powerful tool for piecing together the molecular fragments. For instance, an HMBC spectrum would show a correlation from the benzylic protons to the quaternary carbon of the N-phenyl ring and to the amide carbonyl carbon, confirming the N-benzyl linkage. It would also show correlations between the protons on the N-phenyl ring and the carbonyl carbon, confirming the N-phenylbenzamide core structure.

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₂₀H₁₆ClNO, giving it a molecular weight of approximately 321.8 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures mass with extremely high accuracy (typically to four or five decimal places). acs.orgmeasurlabs.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass (isobars). fiveable.me

For this compound (C₂₀H₁₆ClNO), HRMS would be used to confirm its elemental formula by matching the experimentally measured exact mass to the theoretically calculated mass. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. wikipedia.orgnationalmaglab.orgnih.gov This provides detailed structural information by revealing how the molecule breaks apart.

For this compound, the most likely fragmentation pathway involves cleavage of the amide and benzyl bonds. nih.govrsc.org Key predicted fragmentation patterns would include:

Formation of the 2-chlorobenzoyl cation : Cleavage of the amide C-N bond would be a dominant pathway, leading to the formation of a stable 2-chlorobenzoyl acylium ion at m/z 139/141 . This fragment is commonly observed in the mass spectra of related compounds like 2-chloro-N-phenylbenzamide. nih.gov

Formation of the tropylium (B1234903) cation : Cleavage of the C-N bond between the benzyl group and the nitrogen atom would likely lead to the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This is a characteristic fragment for benzyl-containing compounds.

Loss of the benzyl group : The parent ion could lose a benzyl radical to form a fragment ion corresponding to the [M-C₇H₇]⁺ structure.

Predicted Key Mass Fragments for this compound

| m/z (Mass/Charge) | Predicted Fragment Ion Structure | Fragment Name |

| 321/323 | [C₂₀H₁₆ClNO]⁺ | Molecular Ion |

| 139/141 | [C₇H₄ClO]⁺ | 2-Chlorobenzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium cation |

Note: This is a predictive table. The m/z values containing chlorine show two peaks (M+ and M+2) due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the tertiary amide, the aromatic rings (benzoyl, phenyl, and benzyl), and the carbon-chlorine bond.

Since this compound is a tertiary amide, it will not show the N-H stretching and bending vibrations characteristic of primary and secondary amides. libretexts.org The most prominent feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. In N,N-disubstituted amides, this band typically appears in the range of 1630-1680 cm⁻¹. researchgate.net The exact position is influenced by the electronic effects of the substituents. The presence of the electron-withdrawing 2-chloro-benzoyl group and the N-phenyl group can affect the resonance of the amide bond, influencing the C=O bond order and its stretching frequency.

Other expected characteristic absorption bands for this compound are summarized in the table below, with frequency ranges derived from similar compounds and general IR correlation tables. chemicalbook.comnist.govlibretexts.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (benzyl CH₂) | Stretching | 2850 - 2960 | Medium |

| Amide C=O | Stretching | 1630 - 1680 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Amide C-N | Stretching | ~1313 - 1360 | Medium |

| C-Cl | Stretching | 700 - 800 | Strong |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |

The region below 1400 cm⁻¹ is known as the fingerprint region, where complex vibrations related to the entire molecular structure occur. libretexts.org The pattern in this region is unique to the compound and can be used for definitive identification by comparison with a reference spectrum. libretexts.org For this compound, this region would contain bands from the out-of-plane bending of aromatic C-H bonds, which indicate the substitution patterns of the three rings, as well as the C-Cl stretching vibration. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV and visible light. usu.edu The light-absorbing groups in a molecule are known as chromophores. In this compound, the primary chromophores are the three aromatic rings and the benzoyl group (C₆H₅-C=O).

The electronic transitions observed in the UV-Vis spectrum for this molecule are expected to be π → π* and n → π* transitions. usu.edu

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. mdpi.com The conjugated system of the benzoyl group and the separate aromatic rings are responsible for these transitions. For benzamide (B126), an intense absorption band resulting from a π→π* transition occurs around 221 nm. researchgate.net Substitution on the phenyl ring, such as with a chlorine atom, can cause a shift to longer wavelengths (a bathochromic or red shift). researchgate.net

n → π transitions:* These are lower-energy, lower-intensity transitions involving the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygen and the nitrogen atom) to a π* antibonding orbital. mdpi.com In amides, the n → π* transition of the carbonyl group is often observed as a weak shoulder or is obscured by the more intense π → π* bands. nih.gov

The UV-Vis spectrum of this compound would likely show strong absorption bands in the 200-300 nm range. The exact wavelengths (λmax) and molar absorptivities (ε) would be influenced by the combination of the substituents and the solvent used. The chlorine atom on the benzoyl ring and the N-benzyl and N-phenyl groups can all modulate the energy levels of the molecular orbitals, thus affecting the absorption maxima. researchgate.netcdnsciencepub.com Intermolecular interactions with the solvent, particularly hydrogen bonding, can also significantly influence the position of the absorption bands. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the searched public databases, we can infer its likely structural characteristics based on related compounds.

Determination of Crystal System and Space Group

The crystal system and space group describe the symmetry of the crystal lattice. Molecules with similar structures often crystallize in common space groups. For example, related N-benzyl amide derivatives have been observed to crystallize in monoclinic (e.g., P2₁/n) and orthorhombic (e.g., P2₁2₁2₁) systems. researchgate.netnih.gov For instance, 2-benzoyl-N,N-diethylbenzamide, a related tertiary amide, crystallizes in the monoclinic space group I2/a. mdpi.com Given the low symmetry of the this compound molecule, it would likely crystallize in a common, low-symmetry space group such as P2₁/c (monoclinic) or P-1 (triclinic).

Analysis of Molecular Conformation and Dihedral Angles

The conformation of this compound in the solid state would be dictated by the spatial arrangement of its constituent parts to minimize steric hindrance. The molecule possesses several rotatable bonds, leading to significant conformational flexibility. The key dihedral angles would define the orientation of the three aromatic rings relative to the central amide plane.

Amide Plane: The amide group (C-CO-N-C) tends to be planar due to the partial double bond character of the C-N bond.

Ring Orientations: It is highly improbable that the three aromatic rings (2-chlorobenzoyl, N-phenyl, and benzyl) would be coplanar with the amide group due to severe steric clashes. They will be twisted out of the amide plane at significant dihedral angles. For example, in the structure of N-benzyl-2-hydroxybenzamide, the planes of the benzyl and hydroxybenzamide moieties are inclined to one another by 68.81 (7)°. researchgate.net Similar large twists are expected for this compound to accommodate the bulky substituents on the nitrogen atom.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

As a tertiary amide, this compound lacks a traditional hydrogen bond donor (like an N-H proton). libretexts.org Therefore, the crystal packing will be governed by weaker intermolecular forces:

Weak C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor. quora.com It can form weak hydrogen bonds with activated C-H donors, such as the aromatic C-H groups or the methylene C-H groups of the benzyl moiety. mdpi.comresearchgate.net These interactions, though weak, can play a significant role in directing the crystal packing. usu.edu

π-π Stacking: The presence of three aromatic rings provides ample opportunity for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. rsc.orgnih.gov These can occur in parallel-displaced or T-shaped arrangements and are a major cohesive force in the crystals of many aromatic compounds.

Halogen Interactions: The chlorine atom can participate in C-Cl···π or other weak halogen bonding interactions, further stabilizing the crystal structure.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.com Flexible molecules like this compound are particularly prone to polymorphism because different molecular conformations or packing arrangements can have similar lattice energies. researchgate.net The existence of different polymorphs is a critical consideration, especially in the pharmaceutical industry, as different forms can have different physical properties such as solubility and melting point. nih.gov

The study of benzamide itself has revealed multiple polymorphic forms, with the relative stability influenced by subtle differences in hydrogen bonding and π-π interactions. nih.govrsc.org For a complex, flexible molecule like this compound, different crystallization conditions (e.g., choice of solvent, temperature, rate of cooling) could lead to the formation of different polymorphs. researchgate.net Crystal engineering aims to control this outcome by understanding and exploiting the intermolecular interactions discussed above to design and produce a crystal form with desired properties. mdpi.com The suppression of disorder and control of packing can sometimes be achieved through strategies like co-crystallization or minor chemical modifications, such as fluorination. acs.org

Computational Chemistry and Theoretical Investigations of N Benzyl 2 Chloro N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide insights into the geometric parameters and electronic properties at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like N-benzyl-2-chloro-N-phenylbenzamide, DFT calculations would be employed to determine its most stable three-dimensional conformation, known as the optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its atoms.

The calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-31G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.net The output of such a study would include precise values for bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Furthermore, DFT allows for the calculation of key energetic properties. These thermochemical parameters, such as the total energy, enthalpy, and Gibbs free energy, are crucial for understanding the molecule's stability and its potential to participate in chemical reactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | Value in Å |

| C-N (amide) | Value in Å | |

| C-Cl | Value in Å | |

| N-C (benzyl) | Value in Å | |

| N-C (phenyl) | Value in Å | |

| Bond Angle | O=C-N | Value in degrees |

| C-N-C (benzyl) | Value in degrees | |

| Dihedral Angle | Phenyl-C-N-Phenyl | Value in degrees |

Note: This table represents the type of data that would be generated from a DFT study. Actual values are not available from the searched literature.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. sigmaaldrich.com For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for electrophilic and nucleophilic attack. The energies of these orbitals are also used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity. sigmaaldrich.com

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: This table illustrates the expected output of an FMO analysis. Specific data for the target compound is not present in the available literature.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the constant electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. Green and yellow denote regions of neutral or near-neutral potential.

For this compound, an MEP analysis would highlight the electronegative oxygen atom of the carbonyl group and the chlorine atom as regions of negative potential. In contrast, the hydrogen atoms, particularly the one attached to the amide nitrogen (if present in a specific tautomeric form) and those on the aromatic rings, would likely show positive potential. sigmaaldrich.com This analysis is invaluable for understanding intermolecular interactions, including hydrogen bonding and other non-covalent interactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes in a given environment (e.g., in a solvent or interacting with a biological membrane).

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery and molecular biology for predicting the binding mode and affinity of a ligand to a target protein.

In a molecular docking study of this compound, the molecule would be treated as a flexible ligand, and a target protein's three-dimensional structure would be obtained from a repository like the Protein Data Bank. The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the protein's binding site.

The results are typically ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses would provide detailed information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. researchgate.net These predicted binding modes can offer a rationale for the molecule's potential biological activity and guide the design of more potent analogs. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | Calculated Value |

| Interacting Residues | List of Amino Acids |

| Hydrogen Bonds | Description of H-bonds (e.g., with residue X at distance Y Å) |

| Hydrophobic Interactions | Description of interactions (e.g., with residue Z) |

Note: This table is a template for presenting molecular docking results. No specific docking studies for this compound were found in the searched literature.

Identification of Key Amino Acid Residues in Binding Pockets

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the methodology for identifying key amino acid interactions can be understood from studies on analogous compounds, such as other N-benzylbenzamide derivatives. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.

For instance, in studies of N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors, molecular docking simulations were crucial. nih.gov These studies demonstrated that the compounds bind to the colchicine (B1669291) binding site on tubulin. nih.gov This binding pocket is characterized by a specific constellation of amino acid residues that interact with the ligand. Although the exact residues interacting with this compound are not specified, binding sites for similar molecules often include a mix of hydrophobic, polar, and charged residues.

Similarly, docking simulations for other N-substituted amides, such as those targeting the HIV-1 reverse transcriptase, have identified a deep non-nucleoside inhibitor binding pocket (NNRTI). nih.gov This pocket is known to be highly hydrophobic, and effective inhibitors make key contacts with residues within this site. nih.gov The identification of these residues is paramount for understanding the mechanism of action and for designing new molecules with improved affinity and selectivity.

Table 1: Example of Key Residue Types in Target Binding Pockets for Benzamide-like Compounds

| Residue Type | Example Amino Acids | Potential Role in Binding |

| Hydrophobic | Leucine, Valine, Phenylalanine, Tryptophan | Form van der Waals and hydrophobic interactions with the aromatic rings (benzyl and phenyl) of the ligand. |

| Polar (uncharged) | Cysteine, Serine, Threonine, Asparagine | Can act as hydrogen bond donors or acceptors with the amide carbonyl group. |

| Charged (Acidic) | Aspartic Acid, Glutamic Acid | Can form ionic interactions or hydrogen bonds. |

| Charged (Basic) | Lysine, Arginine | Can form ionic interactions or hydrogen bonds. |

This table represents a generalized view based on common binding site characteristics for related compounds. The specific residues for a given target would need to be determined by a dedicated docking study.

Analysis of Specific Intermolecular Forces in Binding (e.g., Hydrogen Bonds, Pi-Stacking, Hydrophobic Interactions)

The binding of a ligand like this compound to its biological target is governed by a combination of intermolecular forces. Computational analysis helps to dissect these interactions, providing a detailed picture of the binding mode.

Based on the structure of this compound, the following interactions are theoretically possible:

Hydrogen Bonds: The carbonyl oxygen of the amide group is a primary hydrogen bond acceptor. It can form crucial hydrogen bonds with hydrogen-donating amino acid residues (e.g., the backbone N-H of a peptide bond or side chains of Serine, Threonine, or Lysine) within the binding pocket.

Pi-Stacking: The molecule contains three aromatic rings: the 2-chlorobenzoyl ring, the N-phenyl ring, and the benzyl (B1604629) ring. These can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). These interactions are critical for the proper orientation and stabilization of the ligand in the binding site.

Hydrophobic Interactions: The phenyl and benzyl groups are large, nonpolar moieties that can fit into hydrophobic pockets of a protein, displacing water molecules and leading to a favorable entropic contribution to the binding affinity.

Halogen Bonds: The chlorine atom on the benzoyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from the protein backbone or side chains.

A Quantitative Structure-Activity Relationship (QSAR) study on related N-phenylbenzamides as antimicrobial agents found that electrostatic interactions were dominant for activity against Gram-positive bacteria, while hydrophobic and steric interactions were more critical for activity against Gram-negative bacteria. nih.gov This suggests that the relative importance of these forces can vary depending on the specific biological target. nih.gov

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational to medicinal chemistry. SAR describes how changes in a molecule's structure affect its biological activity, while QSAR aims to create a mathematical relationship between chemical structure and activity. nih.gov

Ligand-Based and Structure-Based Principles in SAR Analysis

SAR analysis can be approached from two main perspectives:

Structure-Based SAR: This approach requires knowledge of the 3D structure of the biological target, usually obtained from X-ray crystallography or NMR spectroscopy. Ligands are then designed and modified to achieve better "fit" and stronger interactions with the binding site. For example, in the development of N-benzylbenzamide tubulin inhibitors, derivatives were designed to optimize interactions within the known colchicine binding site, leading to compounds with potent antitumor activities. nih.gov Modifications to different parts of the scaffold were made to explore the space within the binding pocket and enhance binding affinity. nih.gov

Ligand-Based SAR: When the structure of the target is unknown, SAR is guided by comparing the activities of a series of related compounds. By systematically altering parts of the molecular structure and observing the resulting change in activity, a pharmacophore model can be developed. This model defines the essential structural features and their spatial arrangement required for biological activity. For instance, SAR studies on N-Benzyl-2-acetamidopropionamide derivatives showed that placing a small, substituted heteroatom at the C(3) position was crucial for anticonvulsant activity. nih.gov Specifically, introducing a methoxy (B1213986) group led to a highly potent compound, while larger groups or different heteroatoms resulted in reduced activity. nih.gov

Table 2: Summary of General SAR Principles for Benzamide (B126) Derivatives

| Molecular Scaffold | Modification Site | Structural Change | Observed Effect on Activity | Reference |

| N-Phenylbenzamide | Benzene Ring "X" | Introduction of electropositive group | Increased anti-Gram-positive activity | nih.gov |

| N-Phenylbenzamide | Benzene Ring "X" | Introduction of bulky group at ortho position | Increased anti-Gram-negative activity | nih.gov |

| N-Benzylbenzamide | Benzamide Ring | Substitution with 3,4,5-trimethoxy pattern | Potent tubulin polymerization inhibition | nih.gov |

| N-Benzyl-2-acetamidopropionamide | C(3) position | Addition of small heteroatom moiety (e.g., -OCH₃) | Potent anticonvulsant activity | nih.gov |

Prediction of Activity Profiles based on Structural Features

QSAR models formalize the insights from SAR into a predictive mathematical equation. These models correlate calculated molecular descriptors (properties like lipophilicity, electronic character, and size) with observed biological activity.

A general form of a QSAR equation is: Activity = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

For example, a QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents against the A459 lung cancer cell line yielded the following equation: jppres.comunair.ac.id pIC₅₀ = 0.738 * (Log S) - 0.031 * (rerank) + 0.017 * (MR) - 1.359 jppres.comunair.ac.id

In this model:

pIC₅₀ is the measure of biological activity.

Log S represents the water solubility of the compound.

rerank is a scoring function from molecular docking.

MR stands for molar refractivity, a measure of molecular volume and polarizability.

This equation demonstrates that a combination of solubility, binding score, and steric properties governs the anticancer activity for that specific series of compounds. jppres.comunair.ac.id Another QSAR study on N-phenylbenzamides revealed that descriptors related to the electrostatic field (for Gram-positive bacteria) and hydrophobicity/steric fields (for Gram-negative bacteria) were predictive of antimicrobial activity. nih.gov Such models are powerful tools for predicting the activity of newly designed compounds before they are synthesized, saving time and resources.

Table 3: Example of a QSAR Model for Benzylidene Hydrazine Benzamides

| Dependent Variable | Independent Descriptors | Statistical Parameters |

| pIC₅₀ (Anticancer Activity) | Log S (Solubility) | n = 11 |

| rerank (Docking Score) | r = 0.921 | |

| MR (Molar Refractivity) | R² = 0.849 | |

| Q² = 0.61 | ||

| Source: Journal of Pharmacy & Pharmacognosy Research, 2023. jppres.comunair.ac.id |

Computational Predictions of Reaction Pathways and Regioselectivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), can be used to model chemical reactions. These calculations can predict the feasibility of a reaction pathway by determining the energies of reactants, transition states, and products. This allows for the prediction of reaction outcomes, including regioselectivity—the preference for bond formation at one position over another.

For a molecule like this compound, computational methods could be applied to predict its reactivity. For instance, the synthesis of related quinazolinone derivatives can proceed from 2-chloro(N-phenyl)benzamide and benzylamine (B48309) through a copper-catalyzed reaction involving C-H amidation. researchgate.net

A theoretical study of this reaction could:

Model the reaction mechanism step-by-step: This includes the initial coordination of reactants to the copper catalyst, oxidative addition, C-H activation, and reductive elimination.

Calculate activation barriers: By calculating the energy of each transition state, chemists can identify the rate-determining step of the reaction and predict how changes in substituents or reaction conditions might affect the reaction rate.

Predict regioselectivity: In cases where a molecule has multiple potential reaction sites, computational models can predict which site is more likely to react by comparing the activation energies for the different pathways. For this compound, this could involve predicting the relative reactivity of different C-H bonds on the aromatic rings under specific reaction conditions.

While specific computational studies on the reaction pathways of this compound were not found, the principles are well-established and represent a powerful tool for understanding and optimizing synthetic routes.

Based on a comprehensive review of available research, there is currently no specific scientific literature detailing the mechanistic insights into the biological activities of the chemical compound This compound .

Searches for the interaction of this compound with the specified molecular targets (MAO, BACE-1, DNA gyrase, APH2''-IIa, Saps, Chk1), nucleic acids, estrogen receptors, and protein-protein interactions did not yield any direct results for this particular compound.

While the compound this compound is identified in chemical databases, with a registered CAS number of 500873-57-4 vulcanchem.com, dedicated studies on its enzyme inhibition kinetics, receptor binding, or other biological mechanisms as outlined in the request are not present in the accessible literature. Research is available for broader categories of related compounds, such as N-benzyl benzamide derivatives or other anilides, but these findings cannot be attributed to this compound specifically.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline for this specific compound.

Mechanistic Insights into Biological Activities of N Benzyl 2 Chloro N Phenylbenzamide and Its Derivatives

Cellular and Subcellular Mechanisms

The biological effects of N-benzyl-2-chloro-N-phenylbenzamide and its analogs are rooted in their interactions with fundamental cellular and subcellular processes. These interactions can lead to the disruption of vital functions within pathogenic organisms, highlighting their potential as therapeutic agents.

Effects on Cell Wall Synthesis or Disruption

While direct studies on the effect of this compound on microbial cell walls are not extensively documented, research on the broader class of benzamide (B126) derivatives suggests a potential mechanism of action related to cell division. The filamentous temperature-sensitive Z (FtsZ) protein is a key component of the bacterial cytoskeleton and plays a pivotal role in the formation of the septum during cell division, a process intrinsically linked to cell wall synthesis. nih.gov Certain benzamide derivatives have been identified as inhibitors of FtsZ. nih.gov By targeting FtsZ, these compounds can disrupt the cell division machinery, leading to filamentation of the bacteria and ultimately cell death. nih.gov Although this has not been specifically demonstrated for this compound, it represents a plausible avenue for its potential antimicrobial activity.

Interference with Essential Cellular Processes (e.g., proteostasis network, kDNA function)

A more clearly elucidated mechanism for some N-phenylbenzamide derivatives is their ability to interfere with the function of kinetoplast DNA (kDNA). Kinetoplastids are a group of flagellated protozoa that includes significant human pathogens such as Trypanosoma and Leishmania species. A hallmark of these organisms is the kinetoplast, a network of circular mitochondrial DNA. N-phenylbenzamide derivatives have been shown to act as DNA minor groove binders, with a preference for AT-rich sequences characteristic of kDNA. nih.gov This binding can displace essential High Mobility Group (HMG)-box-containing proteins that are necessary for kDNA replication and maintenance. nih.gov The disruption of kDNA function is a fatal event for the parasite. nih.gov

Furthermore, some N-benzylbenzamide derivatives have been shown to modulate the proteostasis network, specifically through the regulation of autophagy. nih.gov Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and proteins, thereby maintaining cellular homeostasis. Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as modulators of autophagy, demonstrating the potential for this class of compounds to interfere with this essential cellular maintenance pathway, which could be relevant in the context of cancer therapy. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies help to elucidate the key molecular features responsible for their therapeutic effects.

Influence of Halogen Substituents on Activity

The presence and position of halogen substituents on the benzamide scaffold can significantly modulate biological activity. The 2-chloro substituent in the title compound is a key feature. In various series of benzamide derivatives, halogenation has been shown to influence potency. For instance, in a series of N-(2-aminoethyl)benzamide analogues, halo-substituted compounds were found to be potent inhibitors of monoamine oxidase-B. nih.gov In another study on adenosine (B11128) receptor antagonists, a 2-chloro substituent was part of the core structure of potent and selective antagonists. dongguk.edu The electron-withdrawing nature and the steric bulk of the chlorine atom can influence the electronic distribution of the molecule and its binding affinity to target proteins. nih.gov

The following table summarizes the effect of halogen substituents on the activity of some benzamide derivatives:

| Compound Series | Halogen Substituent | Effect on Activity | Reference |

| N-(2-aminoethyl)benzamides | Chloro, Nitro | Potent MAO-B inhibitors | nih.gov |

| 4'-thioadenosine-5'-N,N-dialkyluronamides | 2-Chloro | Essential for A3 adenosine receptor antagonism | dongguk.edu |

| 2-chloro-N-phenylbenzamide derivatives | 2-Chloro | Part of the core structure of synthesized antimicrobial agents | jpionline.org |

Impact of N-Benzyl and N-Phenyl Moieties on Molecular Recognition

The N-benzyl and N-phenyl groups are critical components of the this compound structure, playing a significant role in molecular recognition and biological activity. The N-benzyl group, in particular, has been shown to enhance the potency of various compounds. For example, in a series of neuroleptic benzamides, the introduction of an N-benzyl group significantly increased activity compared to an N-ethyl group. nih.gov This enhancement is likely due to favorable hydrophobic and/or stacking interactions with the target protein.

Effects of Other Substituent Modifications on Target Binding and Biological Response

Beyond the primary halogen and N-aryl/alkyl groups, other modifications to the benzamide scaffold can have a profound impact on biological activity. SAR studies on various benzamide derivatives have revealed several key trends:

Substituents on the N-benzyl ring: Modifications to the benzyl (B1604629) ring can fine-tune activity. In a series of N-benzylbenzamides designed as dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators, ortho-substitution on the benzyl ring was found to be important for metabolic stability and inhibitory potency. acs.org

Substituents on the N-phenyl ring: The electronic nature of substituents on the N-phenyl ring can influence activity. For example, in a series of N-phenylbenzamide analogs with antischistosomal activity, electron-withdrawing groups were found to enhance potency.

Modifications of the amide linker: The amide bond itself is a key structural feature, but its replacement with bioisosteres can lead to changes in activity.

The following table provides examples of how different substituent modifications affect the biological response of benzamide derivatives:

| Compound Series | Modification | Effect on Biological Response | Reference |

| N-benzylbenzamides | Ortho-CF3 on benzyl ring | Important for sEH inhibition and metabolic stability | acs.org |

| N-phenylbenzamides | Electron-withdrawing groups on N-phenyl ring | Enhanced antischistosomal potency | |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Various substituents on benzamide ring | Modulated antiproliferative activity and autophagy | nih.gov |

Exploration of Specific Biological Activities Mechanistic Focus

Anti-inflammatory Potential and Mechanisms

Research into the anti-inflammatory properties of benzamide (B126) derivatives provides insight into the potential mechanisms of N-benzyl-2-chloro-N-phenylbenzamide. Studies on structurally similar compounds suggest a role in modulating key inflammatory pathways.

A study on N-benzyl-4-bromobenzamide (NBBA), a close structural analog of this compound, demonstrated significant anti-inflammatory effects. nih.gov In this study, NBBA was shown to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2) in human gingival fibroblasts induced by lipopolysaccharide (LPS). nih.gov

The research found that NBBA exhibited a potent inhibitory effect on both IL-6 and PGE2 production without significantly affecting cell viability at the tested concentrations. nih.gov Specifically, at a concentration of 10 µg/ml, NBBA inhibited IL-6 production by 35.6% and PGE2 production by 75.6% in LPS-induced cells. nih.gov This suggests that the anti-inflammatory action of compounds with this structural backbone may be mediated through the suppression of these crucial inflammatory mediators. nih.gov The inhibition of PGE2 production often implies an interaction with the cyclooxygenase (COX) pathway, a common target for anti-inflammatory drugs.

Table 1: Inhibitory Effects of N-benzyl-4-bromobenzamide (NBBA) on Pro-inflammatory Mediators

| Compound | Concentration | % Inhibition of IL-6 | % Inhibition of PGE2 |

|---|---|---|---|

| N-benzyl-4-bromobenzamide (NBBA) | 10 µg/ml | 35.6 ± 0.5% | 75.6 ± 0.52% |

Data derived from a study on the structural analog N-benzyl-4-bromobenzamide in LPS-induced human gingival fibroblasts. nih.gov

Anticancer Activity and Underlying Mechanisms

There are no specific studies within the reviewed scientific literature that investigate the anticancer activity or the underlying mechanisms of this compound. While broader classes of compounds, such as imidazole-based N-phenylbenzamide derivatives, have been evaluated for cytotoxic potential against cancer cell lines, these findings are not directly applicable to the specific molecule of interest. nih.gov

Inhibition of Specific Oncogenic Pathways or Enzymes (e.g., Chk1, BACE-1)

There is currently no specific data available that details the inhibition of the checkpoint kinase 1 (Chk1) or the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) by This compound . However, research into other benzamide-containing molecules has shown activity against these and other significant enzymes.

Checkpoint kinase 1 (Chk1) is a crucial mediator in the DNA damage response, and its inhibition can sensitize cancer cells to treatments like ionizing radiation. nih.gov While a range of Chk1 inhibitors have been developed, including those with quinolinone and thiophenecarboxamide urea (B33335) scaffolds, the specific role of a benzamide structure akin to This compound has not been elucidated in this context. researchgate.netselleckchem.comacs.org

Similarly, BACE-1 is a key enzyme in the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. nih.govnih.gov Various amide and benzamide derivatives have been investigated as potential BACE-1 inhibitors. nih.govresearchgate.net For instance, a study on new benzamide derivatives identified compounds with inhibitory activity against both acetylcholinesterase (AChE) and BACE-1, with the most active compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), showing an IC50 value of 9.01 µM for BACE-1. nih.gov It is important to note that these findings are for structurally distinct molecules and cannot be directly extrapolated to This compound .

Interference with Cell Cycle Progression

The scientific literature lacks specific studies on the interference of This compound with cell cycle progression. The inhibition of kinases like Chk1 by other chemical compounds is known to disrupt cell cycle checkpoints, leading to cell cycle arrest and potentially apoptosis, particularly in cancer cells undergoing DNA damage. nih.govacs.org However, without direct experimental evidence, any potential role of This compound in modulating the cell cycle remains speculative.

Enzyme Inhibition Studies (Broader Context)

While direct enzyme inhibition studies for This compound are not available, the broader family of benzamide derivatives has been a source of various enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. nih.gov The benzamide scaffold is present in some MAO inhibitors. nih.govnih.gov For example, a series of 2-phenyloxazole-4-carboxamides were designed and evaluated as competitive and selective inhibitors of human MAO-B. nih.gov Another study synthesized amino-substituted benzamide derivatives and evaluated their antioxidant properties, which can be relevant in the context of neurodegenerative diseases where MAO activity contributes to oxidative stress. acs.org

Beta-Secretase 1 (BACE-1) Inhibition

As previously mentioned, various benzamide derivatives have been explored as BACE-1 inhibitors for their potential in treating Alzheimer's disease. nih.govresearchgate.net Research has shown that novel benzamide derivatives can exhibit inhibitory activity against BACE-1, although the potency varies significantly with the specific chemical structure. nih.gov For example, some N-substituted-4-phenothiazine-chalcones, which contain an amide linkage, have been tested for BACE-1 inhibitory activities. researchgate.net

Other Relevant Enzyme Targets

Benzamide and N-phenylbenzamide derivatives have been investigated for their activity against a variety of other enzymes. For instance, N-phenylbenzamide derivatives have been studied as potential agents targeting kinetoplastid parasites, with some compounds showing the ability to bind to the parasites' DNA. nih.govacs.org Additionally, 2-amino-N-phenylbenzamides have been synthesized and evaluated for their antimycobacterial and antifungal properties. researchgate.net The isoquinolone ring, which can be synthesized from benzamides, is a key structural motif in topoisomerase I inhibitors. acs.org

Non Biological Applications and Material Science Perspectives

Applications in Catalysis and Chemical Synthesis

While direct catalytic applications of N-benzyl-2-chloro-N-phenylbenzamide are not extensively documented, the broader class of N-substituted benzamides plays a significant role in modern chemical synthesis, often in reactions catalyzed by transition metals like copper and palladium.

Research has shown that related benzamide (B126) structures are versatile substrates in copper-catalyzed reactions. For instance, in the synthesis of quinazolinone derivatives, 2-iodobenzamide (B1293540) derivatives react with various amines in a one-pot, copper-catalyzed process involving N-arylation and subsequent intramolecular C-H amidation. researchgate.net A similar reaction scheme has been illustrated for 2-chloro(N-phenyl)benzamide, a close structural relative of the title compound, which reacts with benzylamine (B48309). researchgate.net Copper's utility in promoting such organic transformations stems from its variable oxidation states and its effectiveness in forming multiple C-C, C-O, and C-N bonds. researchgate.net This suggests that this compound could potentially serve as a precursor in copper-catalyzed cyclization or cross-coupling reactions to generate more complex heterocyclic structures.

Palladium-catalyzed reactions also feature prominently in the functionalization of benzamides. These reactions often involve the C-H activation of the benzamide core to introduce new substituents. Although this is more challenging with tertiary amides due to the absence of an N-H bond for directing group assistance, the inherent reactivity of the chloro-substituted phenyl ring could offer alternative synthetic handles.

The table below summarizes some catalytic systems used for reactions involving benzamide derivatives, highlighting the potential for this compound to be employed in similar synthetic strategies.

| Catalyst System | Reactants | Product Type | Potential Application for this compound |

| Copper(I) iodide / Cs2CO3 | 2-bromo/iodo benzamides | 2-substituted 4(3H)-quinazolinones | Precursor for heterocyclic synthesis |

| Copper(II) acetate | Isatins and 2-bromopyridine (B144113) derivatives | 11H-pyrido[2,1-b]quinazolin-11-ones | Potential reactant in multi-component reactions |

| Silver(I) acetate | 2-(phenylethynyl) benzamides | Isoquinolones | Potential for intramolecular cyclization reactions |

Potential as Ligands in Coordination Chemistry

The this compound molecule possesses several features that suggest its potential as a ligand in coordination chemistry. The amide functional group itself is a classic coordination site, capable of binding to metal ions through the carbonyl oxygen atom. The presence of the chloro-substituent and the aromatic rings could also influence the electronic properties and steric bulk of any resulting metal complex.

The coordination chemistry of pyridine-3,5-dicarboxamide (B152810) ligands, which share the amide motif, has been explored, revealing their ability to form both discrete complexes and coordination polymers with d-block metals like manganese(II), cadmium(II), cobalt(II), and platinum(II). worktribe.com The resulting structures are influenced by the nature of the pendant arms of the ligands. worktribe.com This indicates that this compound, with its benzyl (B1604629) and phenyl substituents, could also form stable complexes with a variety of metal centers.

The nitrogen atom of the amide in this compound is part of a tertiary amide, which can affect its coordination properties compared to primary or secondary amides. The lone pair of electrons on the nitrogen atom can participate in delocalization with the carbonyl group, influencing the electron density on the oxygen atom and thus its donor capability. The steric hindrance from the benzyl and phenyl groups would also play a crucial role in the geometry and stability of any metal complexes formed.

Role in Advanced Material Development (e.g., crystalline materials)

The development of advanced materials with specific properties often relies on the principles of crystal engineering, where the predictable self-assembly of molecules into well-defined solid-state structures is key. This compound has several structural elements that can direct its packing in the crystalline state.

The presence of aromatic rings (benzyl and phenyl groups) can lead to π-π stacking interactions, which are significant forces in the organization of molecules in crystals. Furthermore, the chloro-substituent can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in the design of supramolecular architectures. Studies on other chlorinated benzamides have shown the importance of both hydrogen bonds and halogen interactions in their crystal packing. For example, in the crystal structure of 3-chloro-N-(2-nitro-phenyl)benzamide, weak C-H⋯O hydrogen bonds link the molecules into chains. nih.gov

Research on other benzamide derivatives has also shown that substitutions on the phenyl ring can influence disorder within the crystal structure. For instance, fluorine substitution has been shown to suppress disorder in benzamide crystals. acs.org The presence of the chlorine atom in this compound could similarly influence the degree of order in its crystalline form.

The table below outlines the key structural features of this compound and their potential influence on its role in material development.

| Structural Feature | Potential Role in Material Development |

| Chlorinated Phenyl Ring | Participation in halogen bonding; influencing electronic properties. |

| Benzyl and Phenyl Groups | Promotion of π-π stacking interactions; providing steric bulk. |

| Amide Functional Group | Site for hydrogen bonding (C-H···O); coordination to metal centers. |

| Overall Molecular Shape | Dictates crystal packing efficiency and the formation of specific polymorphs. |

Future Directions and Research Gaps